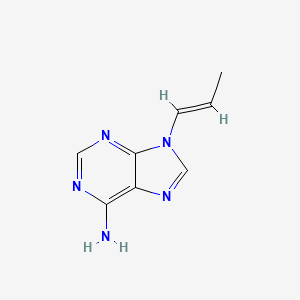

9-Propenyladenine

描述

替诺福韦杂质2是替诺福韦合成过程中形成的副产物,替诺福韦是一种核苷类似物逆转录酶抑制剂,主要用于治疗HIV和慢性乙型肝炎。替诺福韦杂质2对于了解基于替诺福韦的药物的纯度和疗效至关重要,因为杂质会影响药物的安全性和有效性。

准备方法

合成路线和反应条件: 替诺福韦杂质2的合成涉及多个步骤,从前体化合物开始。 一种常用的方法是使用氯甲基异丙基碳酸酯在碱和相转移催化剂的存在下酯化替诺福韦 。该反应通常在合适的溶剂中进行,并在受控条件下进行,以确保获得所需的产物。

工业生产方法: 替诺福韦杂质2的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地减少不希望的副产物的形成。 诸如高效液相色谱 (HPLC) 之类的技术用于监测和控制杂质含量 .

化学反应分析

反应类型: 替诺福韦杂质2会经历各种化学反应,包括氧化、还原和取代。这些反应对于了解化合物在不同条件下的稳定性和反应性至关重要。

常用试剂和条件: 涉及替诺福韦杂质2的反应中常用的试剂包括氢碘酸、碳酸钾和氯丙酮 。这些试剂通过不同的反应途径促进化合物的转化。

形成的主要产物: 替诺福韦杂质2反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能产生杂质的不同氧化形式,而取代反应可能导致各种取代衍生物 .

科学研究应用

Pharmaceutical Chemistry

9-Propenyladenine is notably recognized as a mutagenic impurity in Tenofovir Disoproxil Fumarate, an antiretroviral medication used for treating HIV-1 and hepatitis B virus (HBV). Its role as an impurity necessitates rigorous control measures during drug formulation to ensure safety and efficacy.

Applications:

- Reference Standard : Utilized as an impurity standard in pharmaceutical analytical testing, particularly for quality control in drug manufacturing.

- Stability Studies : Employed in stability studies to assess the degradation pathways of drugs containing Tenofovir Disoproxil Fumarate, ensuring compliance with safety standards .

Medical Research

In medical research contexts, this compound is studied for its mutagenic properties and potential interactions with cellular macromolecules. Understanding these interactions is crucial for evaluating the safety profiles of pharmaceuticals.

Case Studies:

- Mutagenicity Assessment : Research has focused on assessing the mutagenic effects of this compound on various cell types, contributing to the understanding of its impact on drug efficacy and safety .

- Drug Interaction Studies : Investigations into how this compound interacts with other pharmacological agents provide insights into possible adverse effects or enhanced therapeutic outcomes .

Agricultural Science

Emerging studies suggest that this compound may have applications in agriculture, particularly concerning plant growth regulation and pest defense mechanisms.

Potential Uses:

- Plant Growth Regulator : Research indicates that this compound might influence plant growth processes, potentially enhancing crop yield and resilience against pests.

- Defense Mechanisms : Investigations are ongoing into how this compound could bolster plant defenses against biotic stressors, thereby improving agricultural sustainability.

Biotechnological Engineering

In the field of biotechnological engineering, this compound is being explored for its contributions to proteomics research.

Applications:

- Protein Interaction Studies : The compound serves as a chemical standard in proteomics, aiding researchers in understanding protein functions and interactions within biological systems.

- Chemical Analysis Benchmark : It provides a benchmark for various chemical analyses, ensuring accuracy and reliability in experimental outcomes.

Summary Table of Applications

| Application Field | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Chemistry | Reference standard for impurities | Critical for ensuring drug safety |

| Medical Research | Mutagenicity assessment | Essential for evaluating drug safety profiles |

| Agricultural Science | Potential growth regulator | May enhance crop yield and pest resistance |

| Biotechnological Engineering | Proteomics research | Aids in understanding protein interactions |

作用机制

替诺福韦杂质2的作用机制与其母体化合物替诺福韦密切相关。一旦通过双磷酸化激活,替诺福韦就充当抗病毒无环核苷磷酸酯。 它抑制病毒逆转录酶,阻止病毒 DNA 的复制 。杂质本身可能没有明显的抗病毒活性,但会影响药物的总体药代动力学和药效学。

相似化合物的比较

类似化合物: 与替诺福韦杂质2类似的化合物包括替诺福韦合成过程中形成的其他杂质,例如替诺福韦杂质1和替诺福韦杂质3。 这些杂质具有相似的化学结构和性质,但在特定的官能团和反应性方面有所不同 .

独特性: 替诺福韦杂质2在其特定的形成途径及其对基于替诺福韦的药物的纯度和疗效的影响方面是独一无二的。 了解其性质和行为对于确保这些药物的安全性和有效性至关重要 .

结论

替诺福韦杂质2在基于替诺福韦的药物的合成和质量控制中起着至关重要的作用。对其的研究有助于确保这些药物的安全性和有效性,使其成为药物研究和开发中必不可少的化合物。

生物活性

9-Propenyladenine (C8H9N5) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This compound is primarily known as a degradation product of active pharmaceutical ingredients (APIs) like Tenofovir, and its synthesis and biological implications are of significant interest in medicinal chemistry.

This compound is characterized by its unique molecular structure, which includes an alkene side chain attached to the adenine base. This structural modification can influence its biological interactions and pharmacological properties.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity. It has been studied as a potential intermediate in the synthesis of Tenofovir, an antiviral medication used to treat HIV and hepatitis B. The compound's ability to act as a precursor in the synthesis of more complex antiviral agents highlights its relevance in drug development .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its structural similarity to adenine allows it to interfere with nucleic acid metabolism in viral replication processes. This interference could potentially inhibit viral proliferation, making it a candidate for further investigation in antiviral therapies .

Synthesis and Stability

A study focused on the synthesis of this compound demonstrated that it can be produced efficiently through specific chemical reactions involving adenine derivatives. The stability of this compound under various conditions was assessed, revealing that it maintains integrity during storage but may undergo degradation when exposed to certain environmental factors .

Analytical Methods

The quantification and analysis of this compound have been conducted using advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry). These methods have shown good precision and reproducibility in measuring the compound's concentration, indicating its potential utility in pharmaceutical formulations .

Data Table: Biological Activity Summary

属性

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。